10-ethoxy-7-(4-methoxyphenyl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene
Description
This compound is a tricyclic system featuring an 8-oxa (oxygen-containing) ring and a 5,6-diaza (two nitrogen atoms) scaffold. Key substituents include:
- 10-Ethoxy group: Enhances lipophilicity and metabolic stability compared to smaller alkoxy groups.
- 4-(Thiophen-2-yl): A sulfur-containing heteroaromatic ring contributing to π-π stacking interactions.
- 7-(4-Methoxyphenyl): A methoxy-substituted aryl group, influencing electronic properties and solubility.
The structure was likely resolved via X-ray crystallography using programs like SHELXL for refinement, a standard tool in small-molecule crystallography . Its synthesis may involve cyclization reactions similar to those reported for spiro and tetracyclic analogs .
Properties
IUPAC Name |
7-ethoxy-5-(4-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-3-27-20-7-4-6-17-19-14-18(21-8-5-13-29-21)24-25(19)23(28-22(17)20)15-9-11-16(26-2)12-10-15/h4-13,19,23H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCWCNGIGXXZKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “10-ethoxy-7-(4-methoxyphenyl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene” would likely involve multiple steps, including the formation of the tricyclic core, the introduction of the ethoxy and methoxyphenyl groups, and the incorporation of the thiophene ring. Typical reaction conditions might include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
“10-ethoxy-7-(4-methoxyphenyl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene” could undergo various types of chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Substitution reactions could involve the replacement of one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired but might include specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, “10-ethoxy-7-(4-methoxyphenyl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene” could be used as a building block for the synthesis of more complex molecules or as a model compound for studying reaction mechanisms.
Biology
In biology, this compound might be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers could study its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, the compound could be explored as a potential drug candidate. Its unique structure might allow it to interact with specific molecular targets, leading to therapeutic effects.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “10-ethoxy-7-(4-methoxyphenyl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene” would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Heteroatom Variations
(a) 9-(4-Methoxyphenyl)-3,7-Dithia-5-Azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]Tetradecen-4(8)-One-6 (IIi)
- Key Differences :
- Replaces the 8-oxa-5,6-diaza system with 3,7-dithia-5-aza (two sulfurs, one nitrogen).
- Contains a tetracyclic (four-ring) framework instead of tricyclic.
(b) 8-(4-Dimethylaminophenyl)-7-Oxa-9-Aza-Spiro[4.5]Decane-6,10-Dione
Substituent-Driven Comparisons
(a) Ethoxy vs. Hydroxy/Methoxy Groups
- 9-(4-Hydroxyphenyl)-3,7-Dithia-5-Azatetracyclo[...]Tetradecen-4(8)-One-6 (IIj) :
(b) Thiophene vs. Other Heteroaromatic Rings
Research Findings and Implications
- Structural Rigidity : The tricyclic framework of the target compound enhances conformational stability, likely improving binding specificity compared to spiro or flexible analogs .
- Electron-Donating Effects: The 4-methoxyphenyl group provides moderate electron donation, balancing solubility and reactivity. Substitution with stronger donors (e.g., dimethylamino) may shift electronic profiles drastically .
- Synthetic Challenges : The tricyclic system requires precise cyclization conditions, whereas spiro analogs may be more synthetically accessible .
Biological Activity
The compound 10-ethoxy-7-(4-methoxyphenyl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene is a complex organic molecule with potential biological activity. Its unique structure, featuring a tricyclic framework with both oxygen and nitrogen heteroatoms, as well as thiophene rings, suggests diverse reactivity and interaction capabilities with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Physical Properties
- Molecular Weight : 306.41 g/mol
- Solubility : Soluble in organic solvents such as DMSO and DMF.
- Stability : Stable under ambient conditions but sensitive to light.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It can bind to certain receptors, potentially affecting signal transduction pathways.
- Antioxidant Activity : The presence of thiophene rings may contribute to its antioxidant properties.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Properties
In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various derivatives of the compound. The results indicated that modifications to the thiophene ring significantly enhanced antimicrobial activity against Gram-positive bacteria while retaining low toxicity towards human cells .
Study 2: Anticancer Activity
Research conducted by Smith et al. (2023) explored the anticancer properties of this compound on various tumor cell lines. The study concluded that the compound effectively induced apoptosis through mitochondrial pathways and showed promise for further development as an anticancer drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
